Deschloro Dasatinib is a chemical compound that serves as an analog of Dasatinib, a well-known tyrosine kinase inhibitor used primarily in the treatment of certain types of cancer, particularly chronic myeloid leukemia and acute lymphoblastic leukemia. The compound is characterized by the absence of a chlorine atom in its structure, which differentiates it from its parent compound. This modification may influence its pharmacological properties and efficacy.
Deschloro Dasatinib is synthesized through various chemical processes that modify the structure of Dasatinib, which was originally developed by Bristol-Myers Squibb. The synthesis often involves the use of specific reagents and conditions that facilitate the removal of the chlorine atom without compromising the integrity of the remaining molecular structure.
Deschloro Dasatinib belongs to the class of compounds known as tyrosine kinase inhibitors. These compounds are crucial in cancer therapy as they target specific enzymes involved in the signaling pathways that promote cell proliferation and survival.
The synthesis of Deschloro Dasatinib can be approached through several methods, often involving modifications to existing synthetic routes for Dasatinib. One notable method includes:
The synthesis typically follows a multi-step process, which may include:
Deschloro Dasatinib retains a similar core structure to Dasatinib but lacks one chlorine atom at a specific position on the pyrimidine ring. This alteration can be represented structurally as follows:
The molecular structure can be analyzed using techniques such as:
Deschloro Dasatinib can participate in various chemical reactions typical for tyrosine kinase inhibitors, including:
The reactivity profile can be assessed using high-performance liquid chromatography (HPLC) and mass spectrometry to monitor reaction progress and product formation.
Deschloro Dasatinib functions primarily by inhibiting specific tyrosine kinases involved in cancer cell signaling pathways. The mechanism includes:
Studies have shown that Deschloro Dasatinib exhibits potency against various kinases, similar to its parent compound, with IC50 values indicating effective inhibition at low concentrations.
Deschloro Dasatinib is primarily investigated for its potential applications in cancer therapy, particularly in cases where resistance to conventional therapies is observed. Research continues into its efficacy against various cancer cell lines and its ability to overcome resistance mechanisms associated with other tyrosine kinase inhibitors.
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2